molecular formula C6H2BrClFNO B1381864 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde CAS No. 1824065-84-0

2-Bromo-5-chloro-3-fluoroisonicotinaldehyde

Cat. No.: B1381864
CAS No.: 1824065-84-0
M. Wt: 238.44 g/mol
InChI Key: ANHYZQSDPPTTRJ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluoroisonicotinaldehyde is a heterocyclic organic compound that belongs to the class of isonicotinaldehydes It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring

Scientific Research Applications

2-Bromo-5-chloro-3-fluoroisonicotinaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of isonicotinaldehyde derivatives. The process may involve:

    Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Introduction of a chlorine atom using chlorine gas or thionyl chloride.

    Fluorination: Introduction of a fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically requires:

    Reactor vessels: For carrying out the halogenation reactions.

    Temperature control: To maintain optimal reaction conditions.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-fluoroisonicotinaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: Where one halogen atom is replaced by another nucleophile.

    Oxidation Reactions: Conversion of the aldehyde group to a carboxylic acid.

    Reduction Reactions: Reduction of the aldehyde group to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 2-Bromo-5-chloro-3-fluoroisonicotinic acid.

    Reduction: Formation of 2-Bromo-5-chloro-3-fluoroisonicotinalcohol.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The compound can:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with DNA/RNA: Potentially leading to changes in gene expression.

    Modulate cellular pathways: Affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloro-3-fluoroisonicotinic acid
  • 2-Bromo-5-chloro-3-fluoroisonicotinalcohol
  • 2-Bromo-5-chloro-3-fluoroisonicotinamide

Uniqueness

2-Bromo-5-chloro-3-fluoroisonicotinaldehyde is unique due to its specific combination of halogen atoms and the aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-5-chloro-3-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHYZQSDPPTTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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